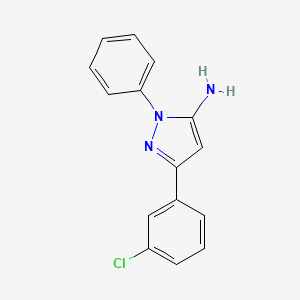

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine . This nomenclature precisely describes the structural arrangement where the pyrazole ring system serves as the central heterocyclic core, with specific substitution patterns at defined positions. The compound features a phenyl group attached to the nitrogen atom at position 1 of the pyrazole ring, while a 3-chlorophenyl group is positioned at carbon 3, and an amino group is located at carbon 5 of the pyrazole framework.

The structural representation can be expressed through multiple chemical notation systems. The International Chemical Identifier code is 1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 . The Simplified Molecular Input Line Entry System notation is represented as NC1=CC(C2=CC=CC(Cl)=C2)=NN1C3=CC=CC=C3 . These standardized representations enable precise structural identification and facilitate computational chemistry applications, database searches, and chemical information exchange across research platforms.

The molecular architecture consists of a five-membered pyrazole heterocycle containing two nitrogen atoms at positions 1 and 2. The substituent arrangement creates a specific spatial configuration where the 3-chlorophenyl group provides electron-withdrawing characteristics through the meta-positioned chlorine atom, while the phenyl group at nitrogen 1 contributes to the overall aromatic character of the molecule. The amino group at position 5 offers potential sites for further chemical modification and biological interaction.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service Registry Number for this compound is 1006463-99-5 . This unique identifier serves as the definitive reference for this compound in chemical databases, regulatory documents, and scientific literature worldwide. The registry number was assigned by the Chemical Abstracts Service and provides unambiguous identification regardless of nomenclature variations or alternative naming conventions used across different regions or scientific disciplines.

Alternative chemical names for this compound include several systematic and common nomenclature variants. The compound is also known as 5-(3-Chlorophenyl)-2-phenyl-2H-pyrazol-3-ylamine , which represents an alternative numbering system for the pyrazole ring structure. Additional synonymous names include This compound and variations in capitalization and punctuation used across different chemical suppliers and databases.

The MDL Number assigned to this compound is MFCD06738764 , providing another standardized identifier used in chemical inventory systems and molecular databases. The International Chemical Identifier Key is ZSAALVSCHDALKE-UHFFFAOYSA-N , which serves as a fixed-length format derived from the full International Chemical Identifier and enables rapid database searching and compound matching across different chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₅H₁₂ClN₃ . This formula indicates the compound contains fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms, providing a comprehensive elemental composition that enables accurate molecular weight calculations and stoichiometric analyses for synthetic applications.

The molecular weight of the compound is 269.73 grams per mole . This value represents the sum of atomic weights for all constituent atoms using standard atomic masses from the International Union of Pure and Applied Chemistry atomic weight tables. The molecular weight is essential for determining reaction stoichiometry, solution preparation, and analytical method development in research applications.

Elemental analysis reveals the compound contains 66.79% carbon, 4.48% hydrogen, 13.14% chlorine, and 15.58% nitrogen by mass . The carbon content reflects the significant aromatic character contributed by the three benzene rings present in the molecular structure. The relatively high nitrogen content, comprising three nitrogen atoms including the pyrazole ring nitrogens and the amino group, contributes to the compound's potential for hydrogen bonding and biological activity.

The molecular weight distribution shows that the aromatic carbon framework constitutes the largest mass contribution, followed by the chlorine substituent and nitrogen atoms. This mass distribution influences the compound's physical properties including solubility characteristics, melting point behavior, and spectroscopic signatures used for analytical identification and purity assessment.

Properties

IUPAC Name |

5-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAALVSCHDALKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585392 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006463-99-5 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Hydrazines with β-Diketones or β-Ketoesters

A classical and widely used approach to synthesize pyrazole derivatives such as 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine involves the condensation of substituted hydrazines with β-diketones or β-ketoesters, followed by cyclization under acidic or neutral conditions.

- Starting Materials : 3-chlorophenylhydrazine and phenyl-substituted β-diketones or β-ketoesters.

- Reaction Conditions : The mixture is refluxed in ethanol or methanol with acetic acid or other acidic catalysts to promote cyclization.

- Cyclization Agents : Phosphoryl chloride (POCl₃) or polyphosphoric acid can be employed to facilitate ring closure at temperatures ranging from 80 to 120 °C.

- Purification : The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate mixtures, yielding >85% purity.

- Characterization : IR spectroscopy shows N–H stretching near 3300 cm⁻¹; ¹H NMR confirms pyrazole proton signals between δ 6.5–7.8 ppm.

This method is scalable and adaptable for industrial production, where continuous flow reactors and optimized catalysts improve yield and purity.

Multi-Component Domino Reactions Involving Arylglyoxals and Pyrazol-5-amines

Recent advances have introduced domino or multi-component reactions as efficient synthetic routes to pyrazole derivatives.

- Key Reactants : Arylglyoxals (bearing the 3-chlorophenyl group) and pyrazol-5-amines (bearing the phenyl group).

- Catalysts and Solvents : p-Toluenesulfonic acid (p-TsOH) as catalyst in DMF solvent.

- Reaction Conditions : Microwave irradiation at 120 °C for 20 minutes accelerates the reaction.

- Workup : After cooling, the mixture is diluted with water and neutralized with NaOH; the product is isolated by filtration and purified by flash chromatography.

- Advantages : This method offers high selectivity and yields with fewer steps and mild conditions.

Purification Techniques and Polymorph Control

Purification of pyrazole derivatives is critical for obtaining high-purity crystalline materials suitable for research or industrial use.

- Crystallization Solvents : Anisole and cyclopentyl methyl ether are preferred solvents for crystallization.

- pH Control : Adjusting the pH to 2–7 during crystallization optimizes yield and polymorph formation.

- Crystallization Methods : Cooling crystallization and evaporative crystallization (or their combination) are used to obtain stable polymorphs.

- Seeding : Addition of seed crystals (0.01–1% by weight) promotes uniform crystal growth.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|

| Cyclization of hydrazines | 3-chlorophenylhydrazine + β-diketones | Reflux in EtOH/MeOH, acid catalysis, 80–120 °C | Well-established, scalable | >85% purity |

| Domino reaction (arylglyoxals + pyrazol-5-amines) | Arylglyoxals + pyrazol-5-amines | Microwave, p-TsOH, DMF, 120 °C, 20 min | Fast, selective, fewer steps | High yield, pure products |

| Metal-free halogenation | Pyrazol-5-amines + NCS | Room temp, DMSO, N2 atmosphere | Mild conditions, selective halogenation | 90–98% yields (related compounds) |

| Crystallization and purification | Crude pyrazole derivatives | pH 2–7, anisole solvent, cooling/evaporation | Polymorph control, high purity | High purity crystalline forms |

Research Findings and Experimental Data

- Spectroscopic Confirmation : IR, ¹H and ¹³C NMR, and mass spectrometry confirm the structure and purity of the synthesized compound. Key signals include N–H stretch (~3300 cm⁻¹), aromatic protons (δ 6.5–8.0 ppm), and molecular ion peak matching theoretical m/z.

- Polymorph Stability : Crystallization under controlled pH and solvent conditions yields stable monoclinic polymorphs, critical for reproducibility.

- Reaction Optimization : pH adjustment, solvent ratio, temperature, and seeding significantly influence crystallization outcomes and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine with analogs differing in substituent positions, halogens, or functional groups. Key parameters include molecular structure, physicochemical properties, synthetic accessibility, and biological relevance.

Substituent Position Variations

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

- Structure : Chlorine at the para position of the C3 phenyl ring.

- This compound is a precursor in the synthesis of pyrazolo[3,4-b]pyridinones, demonstrating its utility in heterocyclic chemistry .

3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14)

- Structure: No substituent at N1; simpler scaffold.

- Impact: The absence of the N1 phenyl group reduces molecular weight (193.63 g/mol vs. This analog serves as a building block for more complex derivatives .

Halogen Substitution Variations

3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

- Structure : Iodine replaces chlorine at the C3 phenyl ring.

- Impact : The larger iodine atom increases molecular polarizability and van der Waals interactions, which may enhance binding affinity in protein pockets. However, its higher molecular weight (361.18 g/mol) and steric bulk could reduce metabolic stability .

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Structure : Trifluoromethyl group at C3.

- Impact : The electron-withdrawing CF₃ group significantly lowers the pKa of the amine, increasing acidity. This property is advantageous in designing kinase inhibitors, where modulated basicity can improve target selectivity .

Functional Group Modifications

1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Structure : Methyl group at C3.

- Its lower molecular weight (207.66 g/mol) may enhance membrane permeability compared to bulkier analogs .

3-Methyl-1-phenyl-1H-pyrazol-5-amine

- Impact : The absence of chlorine reduces electron-withdrawing effects, increasing the amine’s nucleophilicity. This compound is a precursor in multicomponent reactions, highlighting the role of substituents in directing reactivity .

Table 1: Comparative Analysis of Key Parameters

*Predicted using ChemDraw/BioByte tools.

Biological Activity

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a chlorophenyl group at the meta position and a phenyl group at the 1-position. The presence of the chlorophenyl moiety is believed to enhance its biological activities, making it a promising candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities.

2. Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies demonstrate that it can induce cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines have been reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 5.55 |

| HePG-2 | 1.82 |

| MCF-7 | 2.86 |

These values indicate that the compound exhibits potent anticancer activity, often surpassing that of standard chemotherapeutic agents like doxorubicin (DOX) in certain cases .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. It may act by inhibiting enzymes or modulating receptor functions, leading to altered cellular processes such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Study on Anticancer Properties : A study published in Scientific Reports demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, with structure–activity relationship (SAR) analysis indicating that modifications to the pyrazole scaffold could enhance potency .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazole derivatives found that certain substitutions led to increased effectiveness against resistant bacterial strains, emphasizing the potential for developing new antibiotics from this class of compounds.

Q & A

Q. What are the optimized synthetic routes for 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step processes starting from aryl-substituted precursors. For example, condensation of 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide derivatives with appropriate amines under reflux conditions in ethanol or THF is a common approach. Optimization includes:

- Using triethylamine as a base to enhance nucleophilic substitution .

- Cyclization of intermediates with phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole core .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound. Yield improvements (>70%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the pyrazole ring (δ 6.5–7.8 ppm for aromatic protons) and amine group (broad singlet at δ 4.5–5.5 ppm) to confirm substitution patterns .

- X-ray crystallography : Resolve the planar geometry of the pyrazole ring and dihedral angles between chlorophenyl and phenyl substituents (e.g., C–C bond lengths: 1.35–1.40 Å; torsion angles: 5–15°) .

- IR spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .

Q. What preliminary pharmacological applications have been explored for this compound?

- Methodological Answer : Initial screening against Gram-positive bacteria (e.g., Staphylococcus aureus) involves:

- Preparing 96-well microtiter plates with Mueller-Hinton broth.

- Testing at concentrations of 12.5–100 µg/mL and measuring MIC (minimum inhibitory concentration) values.

- Comparing activity to control antibiotics (e.g., ampicillin) to assess efficacy. Moderate activity (MIC: 25–50 µg/mL) is reported for pyrazole derivatives with halogenated aryl groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions between solubility and bioactivity data?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* basis set) to model electron-withdrawing effects of the 3-chlorophenyl group, which may reduce solubility but enhance target binding.

- Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase). Correlate docking scores (binding affinity: −8.5 to −10.2 kcal/mol) with experimental MIC values to identify pharmacophore requirements .

Q. What strategies mitigate side reactions during pyrazole ring formation?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ FTIR to detect intermediates (e.g., hydrazide intermediates at 1650 cm⁻¹).

- Temperature control : Maintain POCl₃-mediated cyclization at 120°C to avoid over-oxidation.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the amine to prevent unwanted nucleophilic attacks during synthesis .

Q. How do structural modifications influence crystallographic packing and stability?

- Methodological Answer :

- Replace the 3-chlorophenyl group with 4-methoxyphenyl to study packing via π-π stacking interactions.

- Analyze single-crystal X-ray data to compare lattice parameters (e.g., unit cell volume changes from 1500 ų to 1700 ų) and hydrogen-bonding networks (N–H⋯N distances: 2.8–3.1 Å). Stability is enhanced with electron-donating substituents due to reduced steric strain .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

- Methodological Answer :

- NOESY : Detect spatial proximity between the pyrazole C5-amine and ortho-chlorine on the aryl ring (cross-peaks at 7.2–7.5 ppm).

- Variable-temperature NMR : Observe line broadening at −40°C to confirm restricted rotation of the 3-chlorophenyl group .

Data Contradiction Analysis

Q. Why do some studies report divergent antibacterial activity for structurally similar analogs?

- Methodological Answer :

- Meta-analysis : Compare MIC data across studies using standardized bacterial strains (e.g., ATCC 25923 for S. aureus). Discrepancies arise from variations in assay conditions (e.g., broth pH, incubation time).

- SAR modeling : Use logistic regression to correlate substituent electronegativity (Hammett σ values) with activity. Chlorine (σ = 0.47) shows optimal balance between lipophilicity and target binding .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.